molecular formula C16H15N3O4S B2635039 Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 123542-48-3

Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2635039
CAS No.: 123542-48-3
M. Wt: 345.37
InChI Key: ZHOXCPCRQLGLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e) is a thienopyridazine derivative characterized by a 4-methoxyphenyl substituent at the C-3 position and an ethyl ester group at the C-1 position. This compound belongs to a broader class of aminothienopyridazines (ATPZs), which exhibit diverse biological activities, including adenosine A1 receptor (A1AR) modulation and inhibition of tau protein aggregation in neurodegenerative diseases . The 4-methoxy group on the phenyl ring introduces electron-donating properties, influencing solubility, receptor binding, and metabolic stability compared to halogenated or alkylated analogs .

Properties

IUPAC Name

ethyl 5-amino-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-3-23-16(21)13-11-8-24-14(17)12(11)15(20)19(18-13)9-4-6-10(22-2)7-5-9/h4-8H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXCPCRQLGLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the amino group and the 4-methoxyphenyl substituent. The final step involves the esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as hydrochloric acid or citric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 10 to 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Key Findings :

  • Cell Viability Reduction : Research indicated a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 5 µM .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several key enzymes involved in metabolic processes. Its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) suggests anti-inflammatory properties that could be beneficial for treating inflammatory diseases.

Key Findings :

  • Enzyme Interaction : The compound binds to the active sites of enzymes, preventing substrate access and subsequent catalytic activity .

Data Summary Table

Biological ActivityTargetEffectivenessReference
AntimicrobialBacterial strainsMIC: 10 - 25 µg/mL
AnticancerMCF-7 breast cancer cells50% reduction at 5 µM
Enzyme InhibitionCOX and LOXSignificant inhibition observed

Study on Antimicrobial Activity

A study published in relevant journals found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MICs ranging from 10 to 25 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections.

Anticancer Efficacy

Research reported that treatment with this compound resulted in a substantial decrease in cell viability among breast cancer cell lines. This suggests its potential as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Adenosine A1 Receptor Modulation
  • 13e and analogs act as A1AR allosteric modulators or antagonists. The 4-methoxy group in 13e enhances receptor binding affinity compared to 4-chloro (8 ) or 4-bromo (9 ) derivatives, likely due to improved electronic compatibility with the receptor’s hydrophobic pocket .
  • Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) shows dual allosteric/antagonistic activity, stabilizing agonist-receptor-G protein complexes at low concentrations but antagonizing ERK1/2 phosphorylation at higher doses . In contrast, 13e exhibits weaker antagonism, suggesting substituent-dependent functional selectivity .
Tau Aggregation Inhibition
  • The thienopyridazine core is critical for inhibiting tau fibrillization. Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) demonstrates potent in vitro activity (IC50: 0.8 µM) and favorable brain penetration, whereas 13e’s 4-methoxy group may reduce BBB permeability due to increased polarity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity
  • 10 (isopropyl ester): Increased lipophilicity (clogP ~3.8) enhances brain exposure but may elevate off-target risks .
Metabolic Stability
  • Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, whereas halogenated analogs (e.g., 8 , 9 ) exhibit slower metabolic clearance .

Key Research Findings

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance A1AR antagonism but reduce allosteric modulation .
  • Methoxy groups improve solubility but may compromise BBB penetration .

Ester vs. Amide Derivatives :

  • Amide derivatives (e.g., 43 ) show superior brain penetration and oral bioavailability compared to esters like 13e .

Thermal Stability :

  • 13e ’s high melting point (253–256°C) suggests strong crystalline packing, advantageous for formulation .

Biological Activity

Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 123542-47-2

The compound features a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities.

Spectroscopic Data

PropertyValue
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can prevent substrate binding and catalytic activity.
  • Signal Transduction Modulation : It interacts with proteins involved in cellular signaling, potentially altering cellular responses and pathways.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of thieno[3,4-d]pyridazine compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research Findings : In vitro tests have shown that this compound exhibits inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps:

  • Formation of the Thieno[3,4-d]pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the methoxyphenyl group and amino functionalities.

Research Applications

The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities. Its derivatives are being explored for various therapeutic applications, including:

  • Enzyme inhibitors
  • Anticancer agents
  • Antimicrobial compounds
  • Anti-inflammatory drugs

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Methodology : The compound is synthesized via a Gewald reaction, which involves cyclization of substituted thiophene precursors. A typical procedure includes:

Condensation of ethyl 2-cyanoacetate with 4-methoxyphenyl isocyanate.

Cyclization using elemental sulfur and a base (e.g., morpholine) under reflux in ethanol.

Purification via column chromatography or recrystallization from ethanol.

  • Key Data : Yields range from 55% to 87% depending on substituents (e.g., halogenated phenyl derivatives show 70–87% yields) .
  • Characterization : Confirm structure using 1H^1H/13C^{13}C NMR, IR, and HRMS. For example, 1H^1H NMR (CDCl3_3) shows characteristic peaks at δ 1.42 (ethyl triplet) and δ 7.13–7.58 (aromatic protons) .

Q. How is the compound characterized for purity and structural integrity in academic research?

  • Analytical Workflow :

NMR Spectroscopy : Verify substituent positions (e.g., methoxy group at δ ~3.8 ppm for 4-methoxyphenyl).

Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS [ESI+^+]: calculated 334.07, found 334.11 for fluorophenyl analog) .

Melting Point : Consistency with literature values (e.g., 178–180°C for fluorophenyl derivative) .

  • Common Pitfalls : Impurities from incomplete cyclization can be resolved using preparative HPLC .

Q. What initial biological activities have been reported for this compound?

  • Primary Applications :

  • Tau Aggregation Inhibition : IC50_{50} values in the low micromolar range in Alzheimer’s disease models .
  • Adenosine A1 Receptor (A1AR) Modulation : Acts as an allosteric modulator (e.g., 60% agonist efficacy score in kinetic dissociation assays) .
    • Functional Assays : Use radioligand binding (3H^3H-DPCPX) and ERK1/2 phosphorylation assays to evaluate receptor activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for enhanced potency?

  • SAR Insights :

  • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, Br) improve tau aggregation inhibition by 30–50% compared to methoxy .
  • Ester Modifications : Isopropyl substitution increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
    • Experimental Design :

Synthesize derivatives with varied aryl/alkyl groups.

Test in dual assays: tau aggregation (Thioflavin T) and A1AR modulation (GTPγS binding) .

  • Data Contradictions : Some analogs show allosteric modulation in kinetic assays but antagonism in functional ERK assays; resolve via Schild analysis .

Q. What strategies improve brain penetration for in vivo neuropharmacological studies?

  • Approaches :

Ester Hydrolysis : Convert ethyl ester to carboxylic acid (e.g., compound 11 in ) for improved solubility.

Prodrug Design : Mask polar groups with tert-butyl or PEG chains.

  • In Vivo Validation :

  • Administer 10 mg/kg intraperitoneally in transgenic mice; measure brain/plasma ratio via LC-MS (target ratio >0.3) .

Q. How to resolve discrepancies between allosteric and orthosteric activities in receptor studies?

  • Case Example : Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo analogs show allosteric stabilization of A1AR in dissociation assays but antagonize ERK phosphorylation .
  • Methodology :

Kinetic Dissociation Assays : Use 35S^{35}S-GTPγS to measure ternary complex stability.

Schild Analysis : Determine if antagonism is competitive (e.g., pA2 values >6 suggest non-competitive binding) .

  • Interpretation : Allosteric modulators may exhibit "probe dependence," where activity varies with the orthosteric ligand used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.